molecular formula C11H25NO B13646093 6-(Aminomethyl)-2-methylnonan-5-ol

6-(Aminomethyl)-2-methylnonan-5-ol

Katalognummer: B13646093
Molekulargewicht: 187.32 g/mol
InChI-Schlüssel: XWBSIFWLSRAKFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Aminomethyl)-2-methylnonan-5-ol is an organic compound characterized by the presence of an aminomethyl group and a hydroxyl group on a nonane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-methylnonan-5-ol can be achieved through several methods. One common approach involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom, such as a hydroxyl group . The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and high throughput. The use of catalysts and optimized reaction conditions can further improve the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Aminomethyl)-2-methylnonan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

6-(Aminomethyl)-2-methylnonan-5-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(Aminomethyl)-2-methylnonan-5-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific nonane backbone, which imparts distinct physical and chemical properties compared to other aminomethyl derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C11H25NO

Molekulargewicht

187.32 g/mol

IUPAC-Name

6-(aminomethyl)-2-methylnonan-5-ol

InChI

InChI=1S/C11H25NO/c1-4-5-10(8-12)11(13)7-6-9(2)3/h9-11,13H,4-8,12H2,1-3H3

InChI-Schlüssel

XWBSIFWLSRAKFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CN)C(CCC(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.